molecular formula C16H19N3O5S B11007617 (4-Hydroxy-8-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone

(4-Hydroxy-8-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B11007617
M. Wt: 365.4 g/mol
InChI Key: PULGUXCSDIVSFQ-UHFFFAOYSA-N
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Description

(4-Hydroxy-8-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-8-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Hydroxy and Methoxy Groups: The hydroxy and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methanol and hydroxylamine.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through nucleophilic substitution reactions using piperazine and suitable leaving groups.

    Formation of the Final Compound:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-8-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the quinoline core, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the quinoline and piperazine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of quinone derivatives, while reduction of the quinoline core can yield dihydroquinoline derivatives.

Scientific Research Applications

(4-Hydroxy-8-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Hydroxy-8-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, it can interact with DNA and proteins, affecting cellular processes and exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like 4-hydroxyquinoline and 8-methoxyquinoline share structural similarities with (4-Hydroxy-8-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone.

    Piperazine Derivatives: Compounds such as 1-methylpiperazine and 4-methylsulfonylpiperazine are structurally related to the piperazine moiety of the compound.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

IUPAC Name

8-methoxy-3-(4-methylsulfonylpiperazine-1-carbonyl)-1H-quinolin-4-one

InChI

InChI=1S/C16H19N3O5S/c1-24-13-5-3-4-11-14(13)17-10-12(15(11)20)16(21)18-6-8-19(9-7-18)25(2,22)23/h3-5,10H,6-9H2,1-2H3,(H,17,20)

InChI Key

PULGUXCSDIVSFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)C(=O)N3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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